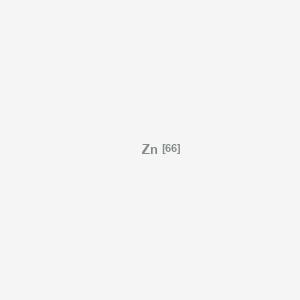

Zinc, isotope of mass 66

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc, isotope of mass 66, is one of the five stable isotopes of zinc, which is a metallic element with the atomic number 30. This isotope, denoted as Zinc-66, has an atomic mass of approximately 65.926 atomic mass units and constitutes about 27.9% of naturally occurring zinc . Zinc is an essential trace element involved in various biological processes and is widely used in different industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Zinc-66 typically involves the separation of zinc isotopes using mass spectrometry techniques such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). This method allows for the precise determination and separation of zinc isotopes without the need for column chromatography .

Industrial Production Methods: Industrial production of Zinc-66 can be achieved through the enrichment of naturally occurring zinc using gas centrifugation or electromagnetic isotope separation. These methods exploit the slight differences in mass between the isotopes to achieve separation.

Analyse Chemischer Reaktionen

Types of Reactions: Zinc-66, like other zinc isotopes, primarily exists in the +2 oxidation state (Zn(II)). It undergoes various chemical reactions, including:

Oxidation: Zinc can be oxidized to form zinc oxide (ZnO).

Reduction: Zinc oxide can be reduced back to metallic zinc using reducing agents like carbon.

Substitution: Zinc can participate in substitution reactions, forming compounds such as zinc chloride (ZnCl₂) when reacted with hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Carbon or hydrogen gas at high temperatures.

Substitution: Hydrochloric acid or other halogen acids.

Major Products:

Oxidation: Zinc oxide (ZnO)

Reduction: Metallic zinc (Zn)

Substitution: Zinc chloride (ZnCl₂)

Wissenschaftliche Forschungsanwendungen

Zinc-66 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studying zinc’s role in various chemical processes and reactions.

Biology: Helps in understanding zinc’s function in biological systems, including enzyme activity and protein structure.

Medicine: Used in medical research to study zinc’s role in human health, including its involvement in immune function and cellular metabolism.

Wirkmechanismus

Zinc-66 can be compared with other stable isotopes of zinc, such as Zinc-64, Zinc-67, Zinc-68, and Zinc-70. While all these isotopes share similar chemical properties, their differences in atomic mass can lead to slight variations in their behavior in isotopic fractionation studies. Zinc-66 is unique due to its specific abundance and its use in high-precision isotopic analysis .

Vergleich Mit ähnlichen Verbindungen

- Zinc-64

- Zinc-67

- Zinc-68

- Zinc-70

Zinc-66’s unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in advancing our understanding of zinc’s role in different fields.

Eigenschaften

IUPAC Name |

zinc-66 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zn/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHKCACWOHOZIP-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[66Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.926034 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14378-33-7 |

Source

|

| Record name | Zinc, isotope of mass 66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)